![molecular formula C14H10Cl4 B010730 Mitotane, (S)- CAS No. 102976-58-9](/img/structure/B10730.png)
Mitotane, (S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mitotane, (S)- is a useful research compound. Its molecular formula is C14H10Cl4 and its molecular weight is 320 g/mol. The purity is usually 95%.
BenchChem offers high-quality Mitotane, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mitotane, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Treatment of Adrenocortical Carcinoma
Mitotane is the only FDA-approved drug for treating advanced, unresectable ACC. It acts by selectively destroying adrenal cortex cells, thereby impairing steroidogenesis. This mechanism is crucial for managing hormone-secreting tumors and alleviating symptoms associated with hypercortisolism .
Table 1: Clinical Outcomes of Mitotane in ACC Treatment
Study | Population | Treatment Regimen | Outcomes |
---|---|---|---|
Wängberg et al. (2010) | 177 patients | Adjuvant mitotane post-surgery | Prolonged overall and recurrence-free survival |
43 patients | Monitored mitotane | Improved survival with drug levels above 14 mg/L | |
Various studies | Doses of 2-3 g/day | Achieved therapeutic index of 14-20 mg/L |
Postoperative Adjuvant Therapy
Mitotane is increasingly used as an adjuvant therapy following surgical resection of ACC. Studies have shown that patients receiving mitotane after surgery experience improved survival rates compared to those who do not receive the drug .
Pharmacokinetic Profiles
Mitotane exhibits complex pharmacokinetics characterized by high interindividual variability. A population pharmacokinetics study indicated a central volume of distribution of approximately 8900 L, with therapeutic levels targeted between 14-20 mg/L .
Table 2: Pharmacokinetic Parameters of Mitotane
Parameter | Value |
---|---|
Volume of Distribution (V) | 8900 L |
Clearance | Variable |
Therapeutic Range | 14-20 mg/L |
Formulation Innovations
Recent advancements in drug delivery systems aim to enhance the bioavailability and solubility of mitotane, which has poor aqueous solubility . For instance, self-emulsifying drug delivery systems (SEDDS) have been explored to improve the dissolution rate and therapeutic outcomes .
Molecular Mechanisms of Action
Mitotane's action involves multiple molecular pathways:
- Cytochrome P450 Enzyme Deregulation : Mitotane affects steroidogenesis by inhibiting enzymes involved in steroid hormone synthesis.
- Mitochondrial Dysfunction : The drug causes depolarization of mitochondrial membranes, leading to cell death through apoptosis .
- Cholesterol Accumulation : By inhibiting sterol-O-acyl-transferase activity, mitotane prevents cholesterol esterification, resulting in toxic levels of free cholesterol in adrenal cells .
Table 3: Mechanisms of Mitotane Action
Mechanism | Description |
---|---|
Cytochrome P450 Deregulation | Disruption in steroid hormone synthesis |
Mitochondrial Dysfunction | Induction of apoptosis through mitochondrial damage |
Cholesterol Accumulation | Toxicity due to excess free cholesterol |
Case Study: Efficacy in Advanced ACC
A retrospective analysis involving patients treated with mitotane post-surgery demonstrated a significant correlation between higher drug levels and improved survival rates. Among patients achieving therapeutic levels, a notable percentage experienced extended disease-free intervals .
Research Findings on Drug Delivery Systems
Recent studies have highlighted the potential of new formulations such as SEDDS to enhance the pharmacokinetic properties of mitotane, suggesting that transitioning from oral to injectable forms may provide better therapeutic outcomes while minimizing adverse effects .
属性
CAS 编号 |
102976-58-9 |
---|---|
分子式 |
C14H10Cl4 |
分子量 |
320 g/mol |
IUPAC 名称 |
1-chloro-2-[(1S)-2,2-dichloro-1-(4-chlorophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H10Cl4/c15-10-7-5-9(6-8-10)13(14(17)18)11-3-1-2-4-12(11)16/h1-8,13-14H/t13-/m0/s1 |
InChI 键 |
JWBOIMRXGHLCPP-ZDUSSCGKSA-N |
SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)Cl)Cl |
手性 SMILES |
C1=CC=C(C(=C1)[C@H](C2=CC=C(C=C2)Cl)C(Cl)Cl)Cl |
规范 SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。